molecular formula C8H5F4N3O B6327746 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole CAS No. 157590-70-0

6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole

Cat. No.: B6327746
CAS No.: 157590-70-0
M. Wt: 235.14 g/mol
InChI Key: LDCQHNSNPQLUSA-UHFFFAOYSA-N
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Description

6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole is a fluorinated benzotriazole derivative Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole typically involves the reaction of 1H-benzotriazole with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method offers advantages such as higher efficiency, reduced reaction time, and improved safety. The use of catalytic hydrogenation and greener addition reactions further enhances the overall yield and reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure enhances its ability to interact with biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole is unique due to the presence of both the tetrafluoroethoxy group and the benzotriazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where stability, reactivity, and biological activity are crucial.

Properties

IUPAC Name

5-(1,1,2,2-tetrafluoroethoxy)-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4N3O/c9-7(10)8(11,12)16-4-1-2-5-6(3-4)14-15-13-5/h1-3,7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCQHNSNPQLUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245602
Record name 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157590-70-0
Record name 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157590-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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